![molecular formula C18H14F3N3O2S B2980375 N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide CAS No. 946344-80-5](/img/structure/B2980375.png)
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide
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Description
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H14F3N3O2S and its molecular weight is 393.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Heterocyclic compounds, including pyridazinone derivatives and benzamide analogs, are extensively studied for their synthesis and biological activities. These compounds are known for their anticancer, antimicrobial, and antiviral activities. For instance, the synthesis of novel pyridine and fused pyridine derivatives has been reported, with these compounds showing antimicrobial and antioxidant activities through molecular docking screenings (Flefel et al., 2018). Similarly, benzamide derivatives conjugated with alkylating cytostatics have shown increased toxicity against melanoma cells, suggesting their potential for targeted drug delivery in melanoma therapy (Wolf et al., 2004).
Antiviral Drug Discovery
Research has also delved into the discovery of compounds with antiviral properties, including the development of histone deacetylase inhibitors for cancer treatment (Zhou et al., 2008) and studies on compounds showing remarkable activity against avian influenza virus (Hebishy et al., 2020).
Herbicide Research
In the realm of agriculture, the development of compounds targeting Protoporphyrinogen IX oxidase (PPO) for herbicide research is notable. A study reported the design of thieno[2,3-d]pyrimidine-2,4-dione-based compounds with potent herbicidal activity, demonstrating the potential of such compounds in weed control (Wang et al., 2021).
Pharmaceutical and Medicinal Chemistry
Benzamide-based compounds are also investigated for their pharmaceutical applications, including the synthesis of Schiff base benzamides with potential antimicrobial activities (Karanth et al., 2018). Additionally, the in silico approach towards the prediction of drug-likeness and microbial investigation highlights the significance of computational methods in the development of new pharmaceutical agents (Pandya et al., 2019).
properties
IUPAC Name |
N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2S/c19-18(20,21)13-5-3-12(4-6-13)17(26)22-9-10-24-16(25)8-7-14(23-24)15-2-1-11-27-15/h1-8,11H,9-10H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYSLZXQHUDPIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide |
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